(E)-Methyl 4-chloro-3-methoxybut-2-enoate CAS number
(E)-Methyl 4-chloro-3-methoxybut-2-enoate CAS number
An In-depth Technical Guide: (E)-Methyl 4-chloro-3-methoxybut-2-enoate
Topic: (E)-Methyl 4-chloro-3-methoxybut-2-enoate CAS Number: 110104-60-4
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(E)-Methyl 4-chloro-3-methoxybut-2-enoate, identified by CAS number 110104-60-4, is a functionalized organic molecule with significant potential as a versatile building block in complex organic synthesis.[1] Its structure incorporates several reactive moieties—an α,β-unsaturated ester, an enol ether, and a primary chloride—making it a valuable precursor for constructing diverse molecular architectures. This guide provides a senior application scientist's perspective on its synthesis, characterization, and synthetic utility, emphasizing the mechanistic rationale behind the experimental protocols and its potential applications in the development of novel chemical entities.
Core Compound Identification and Properties
A precise understanding of a compound's identity and physicochemical properties is the foundation of its effective application in research and development.
Nomenclature and Chemical Identifiers
Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and reaction conditions. The data presented below has been aggregated from multiple chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Clear yellow liquid after melting; White to light yellow powder to lump. | [1][3][4] |
| Melting Point | 25 °C | [1][3] |
| Boiling Point | 95-97 °C @ 15-20 mmHg | [1][3][8] |
| Density | 1.21 g/mL at 25 °C | [1][3] |
| Refractive Index | 1.483 - 1.485 | [1][3] |
| Water Solubility | Insoluble | [1][3] |
Synthesis and Mechanistic Insights
The synthesis of (E)-Methyl 4-chloro-3-methoxybut-2-enoate is a multi-step process that begins with a readily available β-keto ester, Methyl 4-chloro-3-oxobutanoate (CAS: 32807-28-6).[8][9] This strategic choice is crucial, as β-keto esters are foundational synthons in organic chemistry, offering versatile reactivity at their α-carbon and keto-carbonyl positions.[10][11]
Strategic Rationale: From β-Keto Ester to Enol Ether
The core transformation involves converting the ketone functional group of Methyl 4-chloro-3-oxobutanoate into a specific geometric isomer of a methyl enol ether. This is not a trivial step; it requires masking the ketone, introducing the methoxy group, and then selectively eliminating to form the desired (E)-alkene. The chosen synthetic route elegantly accomplishes this via an intermediate protection/elimination sequence.[8]
The diagram below outlines the conceptual workflow for this synthesis.
Caption: High-level overview of the synthetic strategy.
Detailed Synthesis Protocol
This protocol is adapted from established procedures and includes explanations for key steps to ensure reproducibility and understanding.[8]
Materials:
-
4-chloroacetoacetyl chloride (as a 35% solution in methylene chloride)
-
Methanol (anhydrous)
-
Thionyl chloride
-
Methanesulfonic acid
-
Toluene
-
Aqueous HCl (16%), Aqueous NaOH (10%), Aqueous NaCl (10%)
Procedure:
-
Intermediate Formation:
-
Cool 206.6 g of a 35% mixture of 4-chloroacetoacetyl chloride in methylene chloride to -10°C under a nitrogen atmosphere. Causality: The low temperature controls the highly exothermic reaction between the acid chloride and methanol, preventing side reactions.
-
Slowly add 102.4 g of methanol over 30 minutes.
-
Subsequently, add 83.3 g of thionyl chloride over 30 minutes. Expertise: Thionyl chloride reacts with excess methanol to form dimethyl sulfite in situ. This acts as a dehydrating agent, driving the formation of the dimethyl ketal (intermediate) from the ketone.
-
Allow the solution to warm to room temperature and stir for 3 hours.
-
Distill off excess methanol and methylene chloride under reduced pressure. The residue is crude methyl 4-chloro-3,3-dimethoxybutanoate.
-
-
Elimination and Product Formation:
-
To the crude intermediate, add 0.21 g of methanesulfonic acid. Causality: Methanesulfonic acid is a strong, non-volatile acid catalyst that protonates one of the methoxy groups, turning it into a good leaving group (methanol).
-
Heat the mixture to 125-130°C at a pressure of 100 mbar. Expertise: The combination of heat and reduced pressure facilitates the E1-like elimination of methanol and drives the reaction to completion by removing the methanol byproduct via distillation.
-
The crude residue is (E)-Methyl 4-chloro-3-methoxybut-2-enoate.
-
-
Workup and Purification:
-
Dissolve the crude product in 120 mL of toluene.
-
Wash the organic phase sequentially with:
-
69.8 g of 16% aqueous HCl (removes acid catalyst and any basic impurities).
-
32.1 g of 10% aqueous NaCl (initial brine wash).
-
134 g of 10% aqueous NaOH (removes any acidic byproducts).
-
32.1 g of 10% aqueous NaCl (final brine wash to remove residual NaOH).
-
-
Evaporate the toluene under reduced pressure.
-
Distill the final residue at 95-97°C and 20 mbar to yield the pure product.[8] A yield of approximately 80% with >99% purity can be expected.[8]
-
Spectroscopic Characterization and Validation
Confirming the structural integrity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system for characterization. While public databases lack full, experimentally-verified spectra, the expected data can be reliably predicted based on the molecule's structure.[7][12]
Predicted Spectroscopic Signature
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | -OCH₃ (ester) | ~3.7 ppm (s, 3H) | Typical shift for a methyl ester. |
| -OCH₃ (enol ether) | ~3.9 ppm (s, 3H) | Deshielded relative to the ester methyl due to the enol ether system. | |
| -CH = | ~5.5 ppm (s, 1H) | Vinyl proton in an α,β-unsaturated system. | |
| -CH₂ Cl | ~4.2 ppm (s, 2H) | Protons adjacent to a chlorine atom and the enol ether double bond. | |
| ¹³C NMR | C =O (ester) | ~166 ppm | Characteristic chemical shift for an ester carbonyl. |
| =C -OMe | ~160 ppm | Olefinic carbon attached to an oxygen atom (deshielded). | |
| =C H- | ~98 ppm | Olefinic carbon attached to a proton (shielded by the adjacent C-O). | |
| -C H₂Cl | ~45 ppm | Carbon atom attached to chlorine. | |
| Ester & Enol -OC H₃ | ~51 ppm & ~58 ppm | Two distinct signals for the non-equivalent methyl carbons. | |
| FTIR | C=O Stretch (ester) | ~1720 cm⁻¹ | Strong, sharp absorption typical for an α,β-unsaturated ester. |
| C=C Stretch | ~1640 cm⁻¹ | Absorption for the carbon-carbon double bond. | |
| C-O Stretch | ~1250-1100 cm⁻¹ | Strong absorptions for the ester and enol ether C-O bonds. |
Standard Protocol for Spectroscopic Analysis
The following workflow ensures a comprehensive and verifiable characterization of the final product.
Caption: A standard workflow for structural confirmation.
Reactivity and Potential in Drug Development
The synthetic value of (E)-Methyl 4-chloro-3-methoxybut-2-enoate lies in the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful intermediate.
Analysis of Functional Group Reactivity
-
α,β-Unsaturated Ester: This system is a classic Michael acceptor, susceptible to conjugate addition by soft nucleophiles at the β-position.
-
Enol Ether: The enol ether is sensitive to acidic conditions, which can hydrolyze it back to the corresponding β-keto ester. This duality allows it to act as either a protected ketone or a reactive alkene.
-
Chloromethyl Group: The C-Cl bond is susceptible to nucleophilic substitution (Sₙ2 reaction), allowing for the introduction of a wide array of functional groups (e.g., azides, cyanides, amines, thiols).
The diagram below illustrates these key reactive sites and potential transformations.
Caption: Key reactive sites and potential synthetic routes.
Application as a Pharmaceutical Building Block
While direct applications of this specific molecule in drug synthesis are not widely documented, its structural motifs are highly relevant. The related precursor, ethyl 4-chloro-3-oxobutanoate, can be enantioselectively reduced to furnish chiral 4-chloro-3-hydroxybutanoates.[13] These chiral alcohols are critical intermediates for synthesizing important pharmaceuticals, including L-carnitine and HMG-CoA reductase inhibitors (statins).[13]
By analogy, (E)-Methyl 4-chloro-3-methoxybut-2-enoate can be envisioned as a stable, versatile precursor to similar high-value intermediates. For instance, nucleophilic displacement of the chloride followed by hydrolysis of the enol ether and reduction of the ketone would provide access to a diverse library of substituted γ-hydroxy esters, which are common structural units in natural products and pharmaceuticals.
Safety and Handling
As with any reactive chemical, proper safety protocols are essential. Aggregated GHS information indicates that this compound poses significant hazards.[2]
| Hazard Class | Code | Description | Source |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | [2][3] |
| Eye Damage | H318 | Causes serious eye damage. | [2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [2] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep in a tightly sealed container in a dry, dark place at room temperature.[3]
Conclusion
(E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS: 110104-60-4) is more than just a chemical with a CAS number; it is a highly functionalized and synthetically promising building block. Its well-defined synthesis from an inexpensive β-keto ester precursor, combined with the orthogonal reactivity of its functional groups, makes it an attractive tool for medicinal chemists and process developers. Understanding the causality behind its synthesis and its potential reaction pathways empowers researchers to leverage its full potential in the design and construction of complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
- METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE - Echemi. [URL: https://www.echemi.
- Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate - PrepChem.com. [URL: https://www.prepchem.
- METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8418809.htm]
- Methyl (2E)-4-chloro-3-methoxybut-2-enoate | CymitQuimica. [URL: https://www.cymitquimica.
- METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 - Matrix Fine Chemicals. [URL: https://matrixfinechemicals.
- Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95% | CAS - Advanced ChemBlocks. [URL: https://www.achemblock.com/show-product-info-id-v146234.html]
- Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-chloro-3-methoxybut-2e-enoic-acid-methyl-ester]
- methyl (e)-4-chloro-3-methoxy-2-butenoate(110104-60-4) 1 h nmr - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_110104-60-4_1HNMR.htm]
- Methyl 4-chloro-3-oxobutanoate - SRISYN.COM. [URL: https://www.srisyn.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [URL: https://aklectures.
- Understanding Methyl 4-chloro-3-oxobutanoate: Properties, Uses, and Sourcing in China. [URL: https://www.china-naidi.com/news/understanding-methyl-4-chloro-3-oxobutanoate-properties-uses-and-sourcing-in-china-10182025.html]
- Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6364655]
- 32807-28-6 | Methyl 4-chloro-3-oxobutanoate | ChemScene. [URL: https://www.chemscene.com/cas/32807-28-6.html]
- Spectroscopic and Synthetic Profile of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide - Benchchem. [URL: https://www.benchchem.
- Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3101103/]
- Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast - arkat usa. [URL: https://www.
Sources
- 1. echemi.com [echemi.com]
- 2. Methyl (E)-4-Chloro-3-methoxy-2-butenoate | C6H9ClO3 | CID 6364655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE | 110104-60-4 [chemicalbook.com]
- 4. Methyl (2E)-4-chloro-3-methoxybut-2-enoate | CymitQuimica [cymitquimica.com]
- 5. METHYL 4-CHLORO-3-METHOXYBUT-2-ENOATE | CAS 110104-60-4 [matrix-fine-chemicals.com]
- 6. Methyl (E)-4-Chloro-3-methoxy-2-butenoate 95% | CAS: 110104-60-4 | AChemBlock [achemblock.com]
- 7. METHYL (E)-4-CHLORO-3-METHOXY-2-BUTENOATE(110104-60-4) 1H NMR [m.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. srisyn.com [srisyn.com]
- 10. aklectures.com [aklectures.com]
- 11. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. arkat-usa.org [arkat-usa.org]
